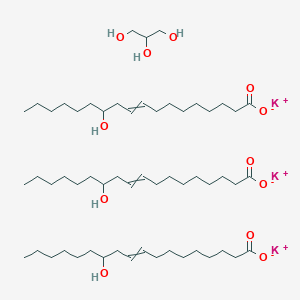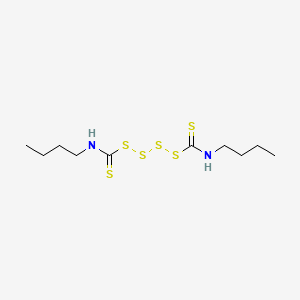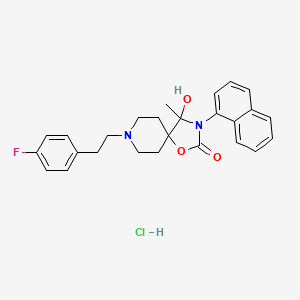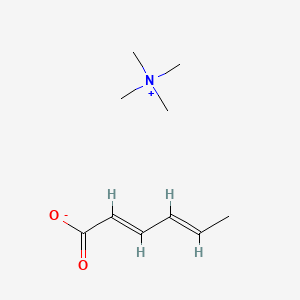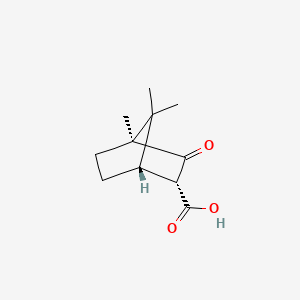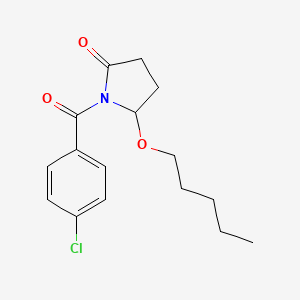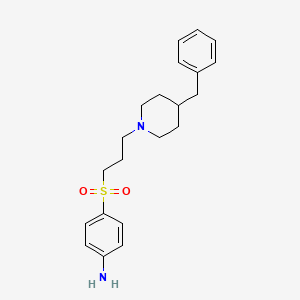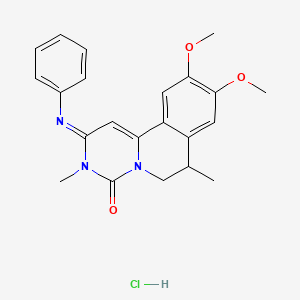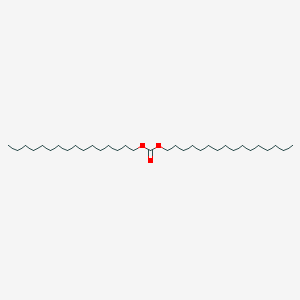
Dicetyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicetyl carbonate is an organic compound classified as a carbonate ester. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which allows it to participate in a wide range of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Dicetyl carbonate can be synthesized through several methods, including the reaction of cetyl alcohol with phosgene or the transesterification of dimethyl carbonate with cetyl alcohol. The reaction conditions typically involve the use of catalysts such as sodium methoxide or potassium carbonate to facilitate the process.
Industrial Production Methods: In industrial settings, this compound is often produced via the transesterification route due to its efficiency and lower environmental impact. The process involves heating dimethyl carbonate and cetyl alcohol in the presence of a catalyst, followed by purification steps to obtain the final product.
化学反应分析
Types of Reactions: Dicetyl carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
科学研究应用
Dicetyl carbonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and carbonates.
Biology: It serves as a solvent and reagent in biochemical assays and experiments.
Medicine: this compound is utilized in the formulation of pharmaceuticals, especially in drug delivery systems.
Industry: It is employed in the production of polymers, lubricants, and plasticizers due to its stability and reactivity.
作用机制
The mechanism by which dicetyl carbonate exerts its effects involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application, but generally, it interacts with functional groups such as hydroxyl, amino, and carboxyl groups.
相似化合物的比较
Dimethyl carbonate: Known for its use as a methylating agent and solvent.
Diethyl carbonate: Used in the production of polycarbonates and as a fuel additive.
Dipropyl carbonate: Utilized in organic synthesis and as a solvent.
Uniqueness of Dicetyl Carbonate: this compound stands out due to its longer alkyl chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring higher molecular weight and hydrophobicity, such as in the production of certain polymers and lubricants.
属性
CAS 编号 |
13784-52-6 |
|---|---|
分子式 |
C33H66O3 |
分子量 |
510.9 g/mol |
IUPAC 名称 |
dihexadecyl carbonate |
InChI |
InChI=1S/C33H66O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33(34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI 键 |
RAIOXDBEGGPDRH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)OCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)
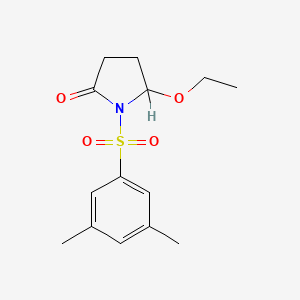
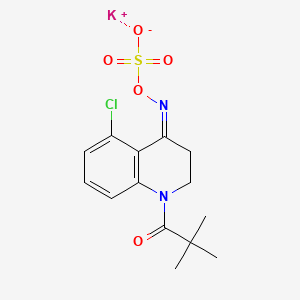
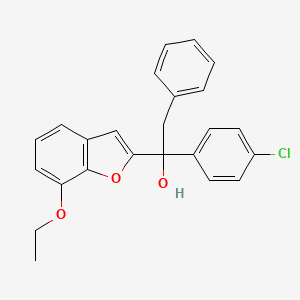
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)

